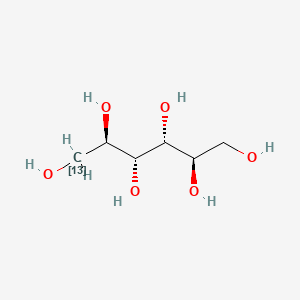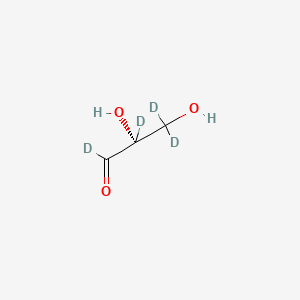
D-Mannitol-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannitol-1-13C: is a stable isotope-labeled compound of D-mannitol, where the carbon at the first position is replaced with carbon-13It is commonly used in various industries due to its unique properties such as low calorific value, high stability, and non-hygroscopic nature .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Mannitol-1-13C can be achieved by reacting carbon-13 labeled carbon dioxide with D-mannose. The reaction conditions can be adjusted according to specific experimental requirements .
Industrial Production Methods: Industrial production of D-mannitol typically involves the hydrogenation of fructose or glucose in the presence of a nickel catalyst. The process is carried out under high pressure and temperature to achieve high yields of D-mannitol .
化学反応の分析
Types of Reactions:
Oxidation: D-Mannitol-1-13C can undergo oxidation reactions to form various products such as D-mannose and D-mannitol derivatives.
Reduction: It can be reduced to form other sugar alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Various reagents such as acetic anhydride and sulfuric acid can be used for substitution reactions.
Major Products:
Oxidation: D-mannose, D-mannitol derivatives.
Reduction: Other sugar alcohols.
Substitution: Acetylated derivatives of D-mannitol.
科学的研究の応用
Chemistry: D-Mannitol-1-13C is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules. It is also used in mass spectrometry for the analysis of metabolic pathways .
Biology: In biological research, this compound is used to study carbohydrate metabolism and transport mechanisms in plants and microorganisms .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of mannitol in the human body. It is also used in diagnostic tests to measure renal function and glomerular filtration rate .
Industry: In the food industry, this compound is used as a low-calorie sweetener and a stabilizer in various food products. It is also used in the pharmaceutical industry as an excipient in tablet formulations .
作用機序
D-Mannitol-1-13C, like D-mannitol, acts as an osmotic diuretic. It elevates blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism helps reduce cerebral edema, intracranial pressure, and intraocular pressure. It also promotes diuresis by inhibiting the reabsorption of water and solutes in the renal tubules .
類似化合物との比較
D-Mannitol-13C6: A fully labeled carbon-13 version of D-mannitol.
D-Mannitol-1-13C,1,1-d2: A version of D-mannitol labeled with both carbon-13 and deuterium.
D-Mannose-1-13C: A carbon-13 labeled version of D-mannose.
Uniqueness: this compound is unique due to its specific labeling at the first carbon position, making it particularly useful in studies requiring precise tracking of metabolic pathways and molecular interactions .
特性
IUPAC Name |
(2R,3R,4R,5R)-(113C)hexane-1,2,3,4,5,6-hexol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-CCCNNFAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745801 |
Source


|
| Record name | D-(1-~13~C)Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132202-29-0 |
Source


|
| Record name | D-(1-~13~C)Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)
![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)
![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)


![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

